molecular formula C13H11N3O5 B2644049 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid CAS No. 240799-48-8

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid

Cat. No.: B2644049
CAS No.: 240799-48-8
M. Wt: 289.247
InChI Key: PNLSGNWSMTWMLL-VOTSOKGWSA-N
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Description

4-{[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid is a nitro-substituted oxazole derivative conjugated to a benzoic acid moiety via an ethenylamino linker. Its structure features:

  • Nitro-oxazole ring: Introduces electron-withdrawing effects, influencing electronic properties and stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8-12(16(19)20)11(21-15-8)6-7-14-10-4-2-9(3-5-10)13(17)18/h2-7,14H,1H3,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLSGNWSMTWMLL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by its functionalization with a nitro group. The ethenyl linkage is then introduced through a coupling reaction, and finally, the benzoic acid moiety is attached. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and may be carried out in solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, modifications to the molecular structure have been shown to enhance activity against both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives displayed effective inhibition against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μM .
  • Biological Evaluation : The compound has been evaluated for its toxicity and bioactivity using various in vitro assays. In particular, its derivatives have been tested for their ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial strategies .
  • Potential as Anticancer Agents : Some studies suggest that the structural components of this compound may interact with specific biological targets associated with cancer cell proliferation. Further research is required to elucidate these mechanisms and evaluate the therapeutic potential in oncology .

Materials Science Applications

  • Photonic Materials : The unique electronic properties of compounds like 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid make them suitable for applications in photonic devices. Their ability to absorb specific wavelengths of light can be harnessed in the development of sensors and optical devices .
  • Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research is ongoing into how these compounds can be integrated into polymer blends for improved performance in various applications .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and assessed their antibacterial properties. The results indicated that specific substitutions on the oxazole ring significantly enhanced antimicrobial activity against Enterococcus faecium, suggesting a structure–activity relationship that could guide future drug design .

Case Study 2: Photonic Applications

In a collaborative research project, scientists explored the use of this compound in photonic applications. By modifying the molecular structure, they created materials with tunable optical properties suitable for use in advanced photonic devices, demonstrating the versatility of this chemical scaffold .

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and benzoic acid moiety also contribute to the compound’s overall activity by interacting with different pathways and enzymes.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Key Structural Differences Impact on Properties References
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS 91397-35-2) Replaces benzoic acid with aniline. - Reduced acidity (no carboxylic group).
- Increased lipophilicity.
- Potential for altered bioactivity (e.g., CNS penetration).
Ethyl (2E)-3-{4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl}prop-2-enoate (CAS 338395-86-1) Benzoic acid replaced by ethyl prop-2-enoate. - Ester group increases hydrophobicity.
- Altered metabolic stability (ester hydrolysis potential).
2,4-Dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS 241126-95-4) Methoxy substituents on aniline ring. - Enhanced electron-donating effects.
- Possible redshift in UV absorption.

Functional Analogues with Heterocyclic Systems

Compound Key Structural Differences Impact on Properties References
4-(4-Nitrobenzylideneamino)benzoic Acid Benzylideneamino linker instead of ethenylamino; nitrobenzene substituent. - Increased conjugation length.
- Higher melting points due to rigidity.
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo Benzoic Acid Azo linkage and benzothiazole ring. - Stronger UV-Vis absorption (azo chromophore).
- Tunable acidity (pKa ~2–3 for phenolic protons).
5-[(4-Hydroxy-5-nitrobenzoyl)amino]-2-nitrobenzoic Acid (CAS 85136-66-9) Additional nitro and hydroxy groups. - Higher acidity (multiple electron-withdrawing groups).
- Potential for chelation or redox activity.

Comparative Analysis of Key Properties

Acidity
  • Target Compound : Carboxylic acid pKa ~4–5 (estimated). Nitro group further lowers pKa via electron withdrawal.
  • Azo-Benzothiazole Derivatives: pKa ~2–3 for phenolic protons due to electron-withdrawing azo groups .
  • Ethyl Ester Analog : Lacks ionizable groups; neutral pH solubility lower.
Solubility and Lipophilicity
  • Target Compound : Moderate aqueous solubility (ionized carboxylic acid at physiological pH).
  • Aniline Analog (CAS 91397-35-2): Higher logP due to nonpolar aniline .
  • Perfluorinated Benzoic Esters () : Extreme hydrophobicity; unsuitable for aqueous applications .

Biological Activity

4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid, often referred to as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N4O3. The compound features a benzoic acid moiety linked to an oxazole ring through a vinyl amine group. The presence of the nitro group and the methyl substituent on the oxazole ring contributes to its unique chemical properties.

PropertyValue
Molecular Weight256.26 g/mol
CAS Number338402-61-2
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study evaluated various benzoic acid derivatives against a range of bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, indicating moderate efficacy in inhibiting cell proliferation .

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed an increase in caspase-3 activity, a key marker of apoptosis, following treatment with the compound . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cell survival pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring DPPH radical scavenging activity, it exhibited a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that it can inhibit cholinesterase enzymes, which are relevant in neurodegenerative diseases such as Alzheimer’s disease. The compound's inhibition constant (Ki) was found to be in the low micromolar range .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including our compound of interest. It was found that this specific derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential application in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer therapeutics, this compound was tested alongside standard chemotherapy agents. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What synthetic strategies are recommended for preparing 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Oxazole Core Formation : Construct the 3-methyl-4-nitro-1,2-oxazole ring via cyclization of nitro-substituted precursors under acidic conditions, as described for analogous oxazole derivatives .

Ethenyl Linkage : Introduce the (E)-ethenyl group via a Heck coupling or Wittig reaction, ensuring stereochemical control. The E-configuration can be confirmed by NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) or X-ray crystallography .

Benzoic Acid Conjugation : Couple the oxazole intermediate to 4-aminobenzoic acid using carbodiimide-mediated amidation, followed by acid deprotection if necessary .
Key Considerations : Use anhydrous conditions for nitro-group stability and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identify the ethenyl proton coupling pattern (doublet of doublets for E-configuration) and aromatic protons from the benzoic acid (δ ≈ 7.8–8.2 ppm). The methyl group on the oxazole appears as a singlet (δ ≈ 2.5 ppm) .
    • 13C NMR : Confirm the nitro group’s electron-withdrawing effect (C-4 oxazole carbon at δ ≈ 150–160 ppm) and carboxylic acid carbonyl (δ ≈ 170 ppm).
  • IR Spectroscopy : Detect nitro (≈1520 cm⁻¹, asymmetric stretch) and carboxylic acid (≈2500–3300 cm⁻¹, O-H stretch; ≈1680 cm⁻¹, C=O) functionalities .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder from the nitro group) be resolved during structure refinement?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray data (≤0.8 Å) to mitigate electron density smearing caused by the nitro group’s anisotropic motion .
  • Refinement Strategies :
    • Apply SHELXL (v.2018) with anisotropic displacement parameters for non-hydrogen atoms. Use restraints for disordered regions (e.g., nitro group orientations) .
    • Validate refinement with PLATON (ADDSYM) to check for missed symmetry or twinning .
  • Twinning Analysis : If twinning is suspected (common in nitro-containing crystals), use SHELXL’s TWIN/BASF commands to model twin domains .

Q. How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules (modified by Bernstein et al.) to classify hydrogen bonds (e.g., D(n) descriptors for donor-acceptor patterns). Use software like Mercury to visualize motifs .
  • Topology Mapping : Identify supramolecular synthons (e.g., carboxylic acid dimers R₂²(8)) and assess their role in stabilizing the lattice. For example, the benzoic acid group may form cyclic dimers, while the nitro group participates in C–H···O interactions .

Q. What computational methods are suitable for modeling electronic properties (e.g., nitro group’s impact on reactivity)?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-31G(d) level to assess planarity of the ethenyl linkage and nitro group orientation .
    • Calculate electrostatic potential surfaces (EPS) to predict sites for electrophilic/nucleophilic attack. The nitro group’s electron-withdrawing effect polarizes the oxazole ring, enhancing reactivity at C-5 .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to evaluate charge-transfer interactions in potential co-crystals or metal complexes .

Q. How can the E-configuration of the ethenyl group be unambiguously confirmed?

Methodological Answer:

  • X-ray Crystallography : The gold standard for determining stereochemistry. The dihedral angle between oxazole and benzoic acid planes should approach 180° for the E-isomer .
  • NOESY NMR : For solution-state analysis, the absence of NOE signals between the oxazole methyl and benzoic acid protons supports the trans arrangement .

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